molecular formula C15H11ClF2O B3033329 2,3-Bis(4-fluorophenyl)propanoyl chloride CAS No. 1017444-96-0

2,3-Bis(4-fluorophenyl)propanoyl chloride

Cat. No.: B3033329
CAS No.: 1017444-96-0
M. Wt: 280.69 g/mol
InChI Key: IBOYJPNQHLBLPJ-UHFFFAOYSA-N
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Description

2,3-Bis(4-fluorophenyl)propanoyl chloride is an organic compound with the molecular formula C15H11ClF2O It is a derivative of propanoyl chloride, where two 4-fluorophenyl groups are attached to the second and third carbon atoms of the propanoyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-fluorophenyl)propanoyl chloride typically involves the reaction of 2,3-Bis(4-fluorophenyl)propan-1-ol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

2,3-Bis(4-fluorophenyl)propan-1-ol+SOCl22,3-Bis(4-fluorophenyl)propanoyl chloride+SO2+HCl\text{2,3-Bis(4-fluorophenyl)propan-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,3-Bis(4-fluorophenyl)propan-1-ol+SOCl2​→2,3-Bis(4-fluorophenyl)propanoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-fluorophenyl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-Bis(4-fluorophenyl)propanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Reduction: Conducted under anhydrous conditions with strong reducing agents.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    2,3-Bis(4-fluorophenyl)propanoic acid: Formed through hydrolysis.

    2,3-Bis(4-fluorophenyl)propan-1-ol: Formed through reduction.

Scientific Research Applications

2,3-Bis(4-fluorophenyl)propanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-chlorophenyl)propanoyl chloride
  • 2,3-Bis(4-bromophenyl)propanoyl chloride
  • 2,3-Bis(4-methylphenyl)propanoyl chloride

Uniqueness

2,3-Bis(4-fluorophenyl)propanoyl chloride is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the reactivity and stability of the compound, making it valuable for specific applications where fluorine’s effects are desired.

Properties

IUPAC Name

2,3-bis(4-fluorophenyl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-15(19)14(11-3-7-13(18)8-4-11)9-10-1-5-12(17)6-2-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOYJPNQHLBLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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